![molecular formula C10H20INOSi B14408945 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one CAS No. 85390-50-7](/img/structure/B14408945.png)
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. The presence of the tert-butyl(dimethyl)silyl group and the iodomethyl group makes this compound particularly interesting for various chemical applications, including its use as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one typically involves the reaction of azetidin-2-one derivatives with tert-butyl(dimethyl)silyl chloride and iodomethane. The reaction conditions often include the use of a base such as imidazole and a solvent like dimethylformamide (DMF) to facilitate the silylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidinone derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one involves its reactivity due to the presence of the iodomethyl group and the silyl group. The iodomethyl group can undergo nucleophilic substitution, while the silyl group can be cleaved under acidic or basic conditions. These reactions enable the compound to participate in various synthetic pathways, targeting specific molecular sites and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[tert-Butyl(dimethyl)silyl]-4-(bromomethyl)azetidin-2-one
- 1-[tert-Butyl(dimethyl)silyl]-4-(chloromethyl)azetidin-2-one
- 1-[tert-Butyl(dimethyl)silyl]-4-(fluoromethyl)azetidin-2-one
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromomethyl, chloromethyl, and fluoromethyl counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more diverse chemical transformations .
Eigenschaften
CAS-Nummer |
85390-50-7 |
|---|---|
Molekularformel |
C10H20INOSi |
Molekulargewicht |
325.26 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one |
InChI |
InChI=1S/C10H20INOSi/c1-10(2,3)14(4,5)12-8(7-11)6-9(12)13/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
FUCNGCRKBIBOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


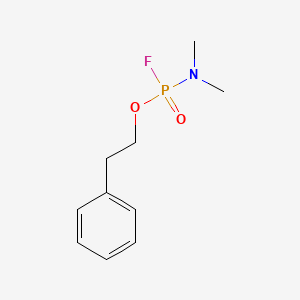
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
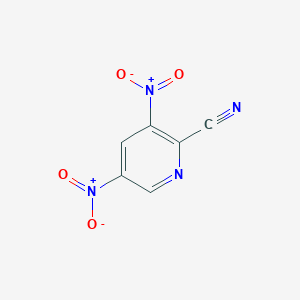
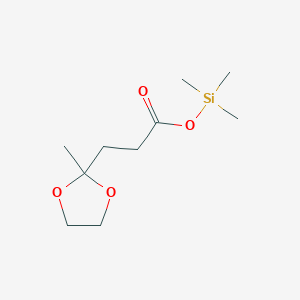
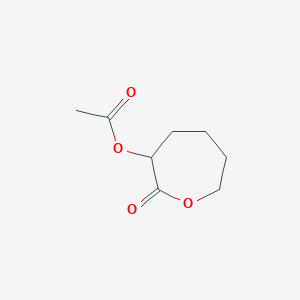

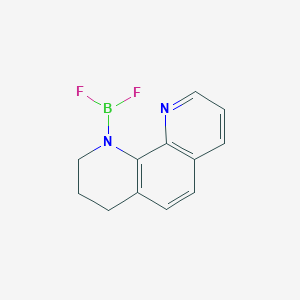
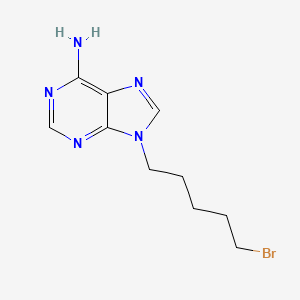

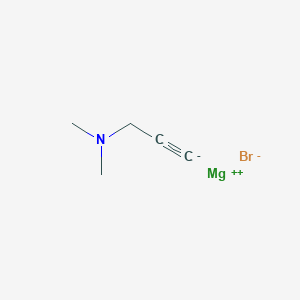
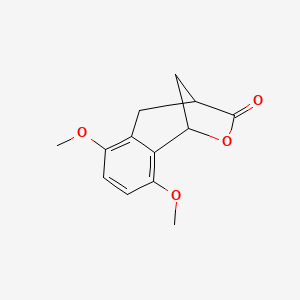
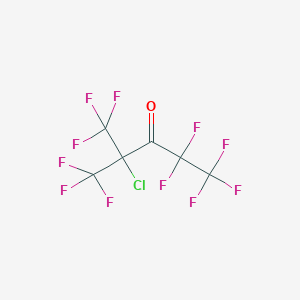
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
